4-Amino-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazine-2-thiol

Description

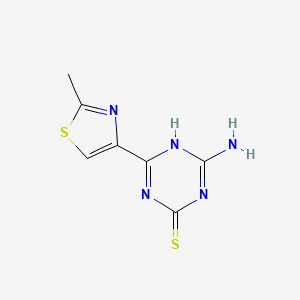

4-Amino-6-(2-methyl-1,3-thiazol-4-yl)-1,3,5-triazine-2-thiol (CAS: 1554826-21-9) is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a 2-methylthiazole moiety at position 6, an amino group at position 4, and a thiol group at position 2. Its molecular formula is C₇H₇N₅S₂, with a molecular weight of 225.29 g/mol .

Properties

Molecular Formula |

C7H7N5S2 |

|---|---|

Molecular Weight |

225.3 g/mol |

IUPAC Name |

2-amino-6-(2-methyl-1,3-thiazol-4-yl)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C7H7N5S2/c1-3-9-4(2-14-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13) |

InChI Key |

WUJVKSRRHWVWJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=NC(=S)N=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thiourea and an appropriate amine under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazine-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or dyes.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazine-2-thiol depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Electronic and Reactivity Profiles

- Thiazole vs. Pyridine/Indole/Nitro Groups: The 2-methylthiazole in the main compound introduces sulfur-mediated electron delocalization, enhancing stability and metal-binding capacity compared to pyridine or indole derivatives . The nitro group in the 4-nitrophenyl analog (CAS: 1142208-01-2) creates a strong electron-withdrawing effect, increasing reactivity in substitution reactions .

Thiol Functionality : The thiol group in all analogs enables disulfide bond formation and nucleophilic reactivity. However, steric hindrance from bulkier substituents (e.g., indole) may limit accessibility for covalent modifications .

Biological Activity

4-Amino-6-(2-methyl-1,3-thiazol-4-YL)-1,3,5-triazine-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a triazine core substituted with an amino group and a thiazole moiety. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit various kinases, including DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). In vitro studies revealed sub-micromolar IC50 values for DYRK1A inhibition, suggesting strong potential as a therapeutic agent for conditions where DYRK1A is implicated .

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The presence of the thiazole ring enhances its anticancer properties, potentially through apoptosis induction and cell cycle arrest mechanisms .

Antitumor Activity

A series of assays have been conducted to evaluate the anticancer potential of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.090 | Apoptosis induction |

| HCT116 (Colon) | 12 | Cell cycle arrest |

| PC3 (Prostate) | >25 | Minimal effect |

These results indicate that while the compound shows promising activity against certain cancer types, its efficacy may vary significantly across different cell lines.

Kinase Inhibition Studies

The inhibition profile of this compound was assessed against various kinases:

| Kinase | IC50 (µM) | Inhibition Type |

|---|---|---|

| DYRK1A | 0.028 | Competitive inhibition |

| CK1 | >10 | No significant inhibition |

| GSK3 | >10 | No significant inhibition |

The selective inhibition of DYRK1A highlights the compound's potential as a targeted therapy in diseases where this kinase plays a crucial role .

Case Studies

Recent research has provided insights into the therapeutic applications of thiazole derivatives:

- Neurological Disorders : A study demonstrated that compounds similar to this compound showed promise in models of neurodegeneration by inhibiting DYRK1A and promoting neuronal survival .

- Cancer Treatment : In vitro studies indicated that the compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies against breast cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.